molecular formula C25H18Cl3N3O3S B11054952 2-{[(4Z)-1-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[(4Z)-1-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11054952
M. Wt: 546.8 g/mol
InChI Key: WRPAIZCURISXME-UUYOSTAYSA-N
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Description

2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a methoxyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final attachment of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary quality and consistency for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE include other imidazole derivatives with similar structural features, such as:

  • 2-({1-(4-BROMOPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE
  • 2-({1-(4-FLUOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({1-(4-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18Cl3N3O3S

Molecular Weight

546.8 g/mol

IUPAC Name

2-[(4Z)-1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C25H18Cl3N3O3S/c1-34-19-9-2-15(3-10-19)12-22-24(33)31(18-7-4-16(26)5-8-18)25(30-22)35-14-23(32)29-17-6-11-20(27)21(28)13-17/h2-13H,14H2,1H3,(H,29,32)/b22-12-

InChI Key

WRPAIZCURISXME-UUYOSTAYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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